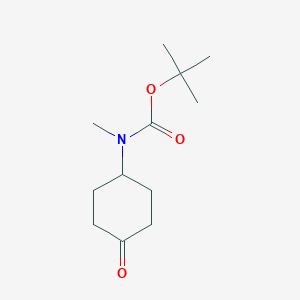

Tert-butyl methyl(4-oxocyclohexyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMGILZSPQRPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647484 | |

| Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400899-84-5 | |

| Record name | 1,1-Dimethylethyl N-methyl-N-(4-oxocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400899-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl methyl(4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl methyl(4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl methyl(4-oxocyclohexyl)carbamate, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physical Properties

This compound is a carbamate-protected derivative of N-methyl-4-aminocyclohexanone. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic synthesis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 809273-70-9[1][2][3][4][5] |

| Molecular Formula | C₁₂H₂₁NO₃[1][2] |

| Molecular Weight | 227.30 g/mol [1][2] |

| Monoisotopic Mass | 227.15215 Da[6][7] |

Table 2: Predicted and Experimental Physical Properties

| Property | This compound (Predicted) | Tert-butyl (4-oxocyclohexyl)carbamate (Experimental Analog) |

| Boiling Point | 351.5±15.0 °C | 335.9±31.0 °C[8] |

| Density | 1.038±0.06 g/cm³ | 1.06±0.1 g/cm³[8] |

| Melting Point | Not available | 114-118 °C[8] |

| pKa | 12.46±0.46 | 12.19±0.20[8] |

| XlogP | 1.3 | 1.2[6] |

Synthesis and Purification

-

Boc Protection of the Secondary Amine: The secondary amine of 4-(methylamino)cyclohexanol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

-

Oxidation of the Secondary Alcohol: The hydroxyl group of the resulting Boc-protected amino alcohol is then oxidized to a ketone.

An alternative route involves the N-methylation of the more readily available tert-butyl (4-oxocyclohexyl)carbamate.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations in the proposed synthesis.

Protocol 1: Boc Protection of 4-(methylamino)cyclohexanol

This protocol is based on standard procedures for the Boc protection of secondary amines.[1][9][10]

-

Materials:

-

4-(methylamino)cyclohexanol

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents)

-

Triethylamine (TEA) or another suitable base (1.2-1.5 equivalents)[9]

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 4-(methylamino)cyclohexanol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution and stir for 5-10 minutes at room temperature.[9]

-

Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[9]

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[9]

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Protocol 2: Oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, such as a Swern oxidation.[8]

-

Materials:

-

tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate

-

Oxalyl chloride (1.2 equivalents)

-

Dimethyl sulfoxide (DMSO) (2.4 equivalents)

-

Triethylamine (TEA) (5.0 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.

-

After stirring for a short period, add a solution of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate in anhydrous DCM dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A singlet at ~2.8-3.0 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.8-2.6 ppm for the eight protons of the cyclohexyl ring. |

| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 30-35 ppm for the N-methyl carbon.- Signals in the range of 35-55 ppm for the carbons of the cyclohexyl ring.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 155 ppm for the carbamate carbonyl carbon.- A signal around 210 ppm for the ketone carbonyl carbon. |

| FT-IR | - A strong absorption band around 1705-1725 cm⁻¹ for the C=O stretch of the cyclohexanone.- A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.- C-N stretching vibrations in the range of 1250-1350 cm⁻¹.- C-O stretching vibrations in the range of 1150-1250 cm⁻¹. |

| Mass Spec. | - Predicted [M+H]⁺ at m/z 228.15943.- Predicted [M+Na]⁺ at m/z 250.14137.[6][7] |

Applications in Drug Development

This compound is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][2][11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

The cyclohexyl core of this linker provides a rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-methyl group can provide steric bulk and modulate the physicochemical properties of the linker, such as solubility and cell permeability.

Caption: General structure of a PROTAC molecule.

The ketone functionality of this compound can be further functionalized, for example, through reductive amination, to attach either the target protein ligand or the E3 ligase ligand. The Boc-protected amine, after deprotection, provides a handle for the attachment of the other ligand.

Safety and Handling

Specific safety data for this compound is limited. However, based on the data for the closely related tert-butyl (4-oxocyclohexyl)carbamate, the following precautions are recommended:

-

Hazard Class: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. TERT-BUTYL (4-OXOCYCLOHEXYL) METHYLCARBAMATE | 809273-70-9 [chemicalbook.com]

- 4. 809273-70-9|tert-Butyl ((4-oxocyclohexyl)methyl)carbamate|BLD Pharm [bldpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]

- 8. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: Tert-butyl (4-oxocyclohexyl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-oxocyclohexyl)carbamate, a key building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its applications in drug discovery.

Compound Identification

CAS Number: 179321-49-4[1][2][3][4][5][6][7][8]

IUPAC Name: tert-butyl N-(4-oxocyclohexyl)carbamate[3]

Synonyms: N-Boc-4-aminocyclohexanone, 4-(tert-Butoxycarbonylamino)cyclohexanone, (4-Oxocyclohexyl)carbamic acid tert-butyl ester[1][9][8]

Molecular Formula: C₁₁H₁₉NO₃[1][9][3]

Molecular Weight: 213.27 g/mol [1][9][3][8]

Chemical Structure:

Caption: Chemical structure of tert-butyl (4-oxocyclohexyl)carbamate.

Physicochemical Properties

A summary of the key physical and chemical properties of tert-butyl (4-oxocyclohexyl)carbamate is presented in the table below.

| Property | Value |

| Molecular Weight | 213.27 g/mol [1][9][3][8] |

| Appearance | White to almost white powder/crystal[1][6] |

| Melting Point | 114-118 °C[1][9][8] |

| Boiling Point (Predicted) | 335.9 ± 31.0 °C[1][9] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³[1][9] |

| Solubility | Soluble in Methanol[1] |

| Storage Temperature | 2-8°C[1][9][8] |

Experimental Protocol: Synthesis

The following is a detailed protocol for the synthesis of tert-butyl (4-oxocyclohexyl)carbamate from tert-butyl 4-hydroxycyclohexylcarbamate.

Materials:

-

tert-butyl 4-hydroxycyclohexylcarbamate (2.56 g, 11.9 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (8.4 mL, 60.3 mmol)[1]

-

Water

-

Chloroform

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate

-

Silica gel

Procedure:

-

Prepare a solution of oxalyl chloride in dichloromethane and cool to -60 °C.

-

Add a solution of DMSO in dichloromethane dropwise to the cooled oxalyl chloride solution and stir for 10 minutes.[1]

-

Add a solution of tert-butyl 4-hydroxycyclohexylcarbamate (2.56 g, 11.9 mmol) in dichloromethane (140 mL) dropwise over 35 minutes, maintaining the temperature at -60 °C.[1]

-

Stir the reaction mixture at -60 °C for an additional 40 minutes.[1]

-

Add triethylamine (8.4 mL, 60.3 mmol) at -60 °C and allow the reaction mixture to warm to room temperature.[1]

-

Upon reaction completion, add water and perform a liquid-liquid extraction with chloroform.[1]

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and saturated aqueous sodium chloride solution.[1]

-

Dry the organic layer with magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a chloroform/ethyl acetate eluent to yield tert-butyl 4-oxocyclohexylcarbamate.[1]

Expected Yield: Approximately 87% (2.23 g).[1]

Synthesis Workflow Diagram:

Caption: Synthesis workflow for tert-butyl (4-oxocyclohexyl)carbamate.

Spectroscopic Data

| Analysis Type | Data |

| ¹H-NMR (DMSO-d₆) | 1.06-1.20 (4H, m), 1.35 (9H, s), 1.69-1.76 (4H, m), 3.12-3.31 (2H, m), 4.48 (1H, s), 6.64 (1H, d, J = 7.5 Hz)[1] |

Applications in Drug Discovery

Tert-butyl (4-oxocyclohexyl)carbamate serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of both a ketone and a Boc-protected amine allows for diverse chemical transformations. The Boc protecting group can be readily removed under acidic conditions, revealing a primary amine that can undergo further reactions such as amidation, alkylation, or reductive amination. The ketone functionality can be targeted by nucleophiles or used in reductive amination reactions to introduce further diversity.

This compound is a precursor for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators. Its rigid cyclohexyl scaffold is a common feature in many bioactive molecules.

Safety and Handling

Hazard Statements:

Precautionary Statements:

It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid formation of dust and aerosols.

Related Compounds

A related compound of interest is tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate .

Molecular Formula: C₁₂H₂₁NO₃[10]

Molecular Weight: 227.30 g/mol

While structurally similar, with the addition of a methyl group on the carbamate nitrogen, there is a notable lack of publicly available experimental data, including synthesis protocols and spectroscopic information, for this N-methylated analog. Researchers interested in this specific derivative may need to develop synthetic and analytical methods.

References

- 1. 4-N-Boc-aminocyclohexanone | 179321-49-4 [chemicalbook.com]

- 2. berrchem.com [berrchem.com]

- 3. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EnamineStore [enaminestore.com]

- 5. fishersci.fi [fishersci.fi]

- 6. tert-butyl N-(4-oxocyclohexyl)carbamate, CasNo.179321-49-4 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 7. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. PubChemLite - Tert-butyl n-methyl-n-(4-oxocyclohexyl)carbamate (C12H21NO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Synthesis of Tert-butyl methyl(4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for tert-butyl methyl(4-oxocyclohexyl)carbamate, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the reductive amination of 1,4-cyclohexanedione with methylamine to yield the key intermediate, 4-(methylamino)cyclohexan-1-one. This intermediate is subsequently protected with a tert-butyloxycarbonyl (Boc) group to afford the final product. This guide offers detailed experimental protocols, a summary of quantitative data, and workflow visualizations to aid in the successful synthesis of this compound.

Synthesis Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the formation of a secondary amine, 4-(methylamino)cyclohexan-1-one, via reductive amination. The subsequent step is the protection of this secondary amine with a Boc group using di-tert-butyl dicarbonate.

Overall Reaction Scheme:

A schematic overview of the two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate. Please note that yields are representative and can vary based on reaction scale and optimization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Typical Yield (%) |

| 4-(Methylamino)cyclohexan-1-one | C₇H₁₃NO | 127.18 | Oil or solid | 70-85 |

| This compound | C₁₂H₂₁NO₃ | 227.30 | Solid | 85-95 |

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Methylamino)cyclohexan-1-one via Reductive Amination

This procedure details the formation of the key intermediate through the reductive amination of 1,4-cyclohexanedione with methylamine.

Materials:

-

1,4-Cyclohexanedione

-

Methylamine hydrochloride

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 1,4-cyclohexanedione (1.0 eq) in dichloromethane (DCM), add methylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(methylamino)cyclohexan-1-one.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Workflow for the reductive amination of 1,4-cyclohexanedione.

Step 2: Synthesis of this compound via Boc Protection

This protocol describes the protection of the secondary amine intermediate with a tert-butyloxycarbonyl group.

Materials:

-

4-(Methylamino)cyclohexan-1-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-(methylamino)cyclohexan-1-one (1.0 eq) in anhydrous THF or DCM.

-

Add triethylamine (1.2-1.5 eq) or a catalytic amount of DMAP to the solution and stir for 5-10 minutes at room temperature.

-

In a separate container, dissolve di-tert-butyl dicarbonate (1.1-1.2 eq) in a minimal amount of the same solvent.

-

Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude this compound.

-

Purify the product by column chromatography on silica gel or recrystallization if necessary.

Workflow for the Boc protection of 4-(methylamino)cyclohexan-1-one.

Logical Relationships in Synthesis

The successful synthesis of the target compound relies on the logical progression of these two key chemical transformations. The reductive amination must precede the Boc protection to ensure the desired N-methyl and N-Boc functionalities are installed correctly.

An In-depth Technical Guide to Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and its application in the targeted degradation of proteins. Special emphasis is placed on its role as a linker in PROTACs designed to target Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a protein of significant interest in immunology and oncology. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

The IUPAC name for the compound is tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate . It is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group on a methylated nitrogen atom, which is attached to a 4-oxocyclohexyl ring. This structure provides a versatile scaffold for chemical modification, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate | PubChem |

| Molecular Formula | C₁₂H₂₁NO₃ | PubChem |

| Molecular Weight | 227.30 g/mol | PubChem |

| CAS Number | Not available | - |

| Predicted XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Table 2: Properties of the Precursor Compound: tert-butyl N-(4-oxocyclohexyl)carbamate

| Property | Value | Source |

| CAS Number | 179321-49-4 | PubChem[1] |

| Molecular Formula | C₁₁H₁₉NO₃ | PubChem[1] |

| Molecular Weight | 213.27 g/mol | PubChem[1] |

| Appearance | White to almost colorless solid | Commercial Suppliers[2] |

| Melting Point | 114-118 °C | Echemi[3] |

| Boiling Point (Predicted) | 335.9 ± 31.0 °C | Echemi[3] |

Synthesis and Characterization

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from commercially available materials.

Detailed Experimental Protocol for N-Methylation

This protocol is adapted from established procedures for the N-methylation of Boc-protected amines.[2]

Materials:

-

tert-butyl N-(4-oxocyclohexyl)carbamate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add tert-butyl N-(4-oxocyclohexyl)carbamate (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the hydrogen gas evolution to cease between additions.

-

After the addition of NaH is complete, stir the reaction mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate.

Characterization of the Precursor

While experimental data for the N-methylated product is scarce, the precursor, tert-butyl N-(4-oxocyclohexyl)carbamate, is well-characterized.

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H), 3.75-3.65 (m, 1H), 2.50-2.35 (m, 2H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.80-1.65 (m, 2H), 1.44 (s, 9H).

¹³C NMR (CDCl₃, 100 MHz): δ 210.9, 155.1, 79.8, 47.7, 40.8, 33.9, 28.4.

Application in Drug Development: PROTACs

Tert-butyl N-methyl-N-(4-oxocyclohexyl)carbamate is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4] The cyclohexyl ring in the linker can provide a degree of rigidity and conformational constraint which can be advantageous for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves the deprotection of the Boc group to reveal the secondary amine, which can then be coupled to a molecule that binds an E3 ligase (e.g., a VHL ligand). The ketone on the cyclohexyl ring can be used as a handle for further chemical modification, such as reductive amination, to attach the target protein-binding ligand.

Application in Targeting IRAK-4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[3][5] Dysregulation of the IRAK-4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[6] PROTACs that induce the degradation of IRAK-4 are a promising therapeutic strategy.[4][7]

IRAK-4 Signaling Pathway and PROTAC Mechanism of Action

The IRAK-4 signaling cascade is initiated by the binding of a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK-4. Activated IRAK-4 then phosphorylates other IRAK family members, leading to the activation of downstream signaling pathways, such as NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines.[8]

A VHL-based PROTAC targeting IRAK-4 functions by forming a ternary complex between IRAK-4 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10] This proximity induces the polyubiquitination of IRAK-4, marking it for degradation by the proteasome.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of Tert-butyl methyl(4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Tert-butyl methyl(4-oxocyclohexyl)carbamate, a key intermediate in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of public quantitative solubility data for this specific compound, this guide offers detailed experimental protocols for its determination. Furthermore, it elucidates the compound's role within the PROTAC mechanism through a detailed signaling pathway diagram and presents a standardized workflow for solubility assessment. This document is intended to be an essential resource for researchers and professionals in drug development, offering both theoretical context and practical methodologies.

Introduction

This compound is a chemical intermediate of significant interest in the field of drug discovery. Its structure is amenable to further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. A critical application of this compound is as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]

Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and biological assays. Solubility influences reaction kinetics, purification methods, and the overall efficiency of synthetic routes. This guide addresses the current knowledge gap regarding its solubility and provides the necessary tools for its empirical determination.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for this compound in common laboratory solvents. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Chemical Formula | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | H₂O | 25 | Data not available | e.g., Shake-Flask |

| Phosphate-Buffered Saline (PBS) | - | 25 | Data not available | e.g., Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 25 | Data not available | e.g., Shake-Flask |

| Ethanol | C₂H₅OH | 25 | Data not available | e.g., Shake-Flask |

| Methanol | CH₃OH | 25 | Data not available | e.g., Shake-Flask |

| Dichloromethane (DCM) | CH₂Cl₂ | 25 | Data not available | e.g., Shake-Flask |

| Chloroform | CHCl₃ | 25 | Data not available | e.g., Shake-Flask |

| Ethyl Acetate | C₄H₈O₂ | 25 | Data not available | e.g., Shake-Flask |

| Acetonitrile | C₂H₃N | 25 | Data not available | e.g., Shake-Flask |

| Tetrahydrofuran (THF) | C₄H₈O | 25 | Data not available | e.g., Shake-Flask |

| Hexane | C₆H₁₄ | 25 | Data not available | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The following are established methodologies for determining the solubility of a solid compound in various solvents.

Shake-Flask Method (Thermodynamic Solubility)

This method is considered the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[2][3]

Materials:

-

This compound

-

Selected solvents (as per Table 1)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analytical instrumentation

Procedure:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, cease agitation and allow the vial to stand, permitting the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the sample using a syringe filter into a clean vial.

-

Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated analytical method (e.g., HPLC).

-

Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Determination

This method provides a more rapid assessment of solubility and is often used in early drug discovery. It measures the concentration at which a compound precipitates from a stock solution when diluted in an aqueous buffer.

Materials:

-

This compound

-

DMSO (or other suitable organic solvent for stock solution)

-

Aqueous buffer (e.g., PBS)

-

96-well microplate

-

Plate reader capable of detecting light scattering or turbidity (nephelometer)

-

Liquid handling system or multichannel pipettes

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Transfer a small, equal volume from each well of the DMSO plate to a new 96-well plate containing the aqueous buffer.

-

Mix the solutions and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity or light scattering of each well using a plate reader.

-

The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Role in PROTAC Signaling Pathway

This compound serves as a linker component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1] The PROTAC brings the POI and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[4][5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Conclusion

References

Spectroscopic Profile of Tert-butyl methyl(4-oxocyclohexyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl methyl(4-oxocyclohexyl)carbamate (C12H21NO3). Due to a lack of experimentally acquired spectra in publicly available literature, this document focuses on predicted data and analysis based on analogous structures. It is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Mass Spectrometry Data

While experimental data is scarce, predicted mass spectrometry data offers valuable insights into the molecule's mass and fragmentation patterns. The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound.[1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 228.15943 | 152.1 |

| [M+Na]⁺ | 250.14137 | 156.3 |

| [M-H]⁻ | 226.14487 | 156.4 |

| [M+NH₄]⁺ | 245.18597 | 170.7 |

| [M+K]⁺ | 266.11531 | 157.1 |

| [M+H-H₂O]⁺ | 210.14941 | 146.4 |

| [M+HCOO]⁻ | 272.15035 | 171.5 |

| [M+CH₃COO]⁻ | 286.16600 | 194.5 |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| tert-butyl (CH₃)₃ | 1.4 - 1.6 | Singlet | 9H |

| N-CH₃ | 2.8 - 3.0 | Singlet | 3H |

| Cyclohexyl CH₂ (adjacent to C=O) | 2.2 - 2.5 | Multiplet | 4H |

| Cyclohexyl CH₂ (adjacent to N) | 1.6 - 1.9 | Multiplet | 4H |

| Cyclohexyl CH | 4.0 - 4.3 | Multiplet | 1H |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carbamate) | 154 - 156 |

| C=O (ketone) | 208 - 212 |

| C(CH₃)₃ | 80 - 82 |

| C(CH₃)₃ | 28 - 29 |

| N-CH₃ | 30 - 33 |

| Cyclohexyl CH | 50 - 55 |

| Cyclohexyl CH₂ | 35 - 45 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (carbamate) | Stretch | 1680 - 1700 |

| C=O (ketone) | Stretch | 1705 - 1725 |

| C-N | Stretch | 1180 - 1250 |

| C-O | Stretch | 1000 - 1100 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to acquire the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is used for analysis.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired with a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled spectra are acquired with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is commonly used.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer (e.g., Shimadzu FTIR Affinity-1) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

Sample Preparation:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

A pressure arm is used to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric CO₂ and H₂O.

-

The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is then introduced into the mass spectrometer, either via direct infusion or through the LC or GC system.

Data Acquisition: The mass spectrometer is operated in either positive or negative ion mode to detect the desired adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). Data is collected over a specific mass-to-charge (m/z) range.

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

References

Commercial availability of Tert-butyl methyl(4-oxocyclohexyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Subject: Commercial Availability and Technical Profile of Tert-butyl (4-oxocyclohexyl)carbamate

Introduction

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of tert-butyl (4-oxocyclohexyl)carbamate . It is important to note that while the initial query specified "Tert-butyl methyl(4-oxocyclohexyl)carbamate," the commercially prevalent and well-documented compound is the non-N-methylated analogue, tert-butyl (4-oxocyclohexyl)carbamate (CAS No. 179321-49-4) . This document will focus on this readily available and widely used chemical intermediate.

This compound, also known by synonyms such as N-Boc-4-aminocyclohexanone, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, featuring a ketone and a Boc-protected amine, allows for a variety of chemical transformations. This guide aims to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Physicochemical Properties

The fundamental physicochemical properties of tert-butyl (4-oxocyclohexyl)carbamate are summarized in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Citations |

| CAS Number | 179321-49-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |

| Molecular Weight | 213.27 g/mol | [1][2][4] |

| Appearance | White to almost colorless solid | [3] |

| Melting Point | 114-118 °C | [2] |

| Boiling Point | 335.9 ± 31.0 °C (Predicted) | [2] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [2] |

| Storage Conditions | 2-8°C, Sealed in dry environment | [2] |

| InChI Key | WYVFPGFWUKBXPZ-UHFFFAOYSA-N | [2] |

Commercial Availability

Tert-butyl (4-oxocyclohexyl)carbamate is readily available from a range of commercial chemical suppliers. The following table provides a summary of some of the key suppliers and the typical purities offered. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Notes | Citations |

| Sigma-Aldrich (Merck) | 95% | Marketed as N-4-Boc-aminocyclohexanone. | |

| BLD Pharm | Not specified | Available for online orders. | [5] |

| Sunway Pharm Ltd | 97% | Available in various quantities from 1g to 1kg. | [4] |

| Echemi (Hangzhou Tianye Chemicals Co., Ltd) | 98-99% | Offered by various suppliers on the platform. | [2] |

| Shanghai T&W Pharmaceutical Co., Ltd. | 99.3% | Available in bulk quantities. | [3] |

| Ambeed | Not specified | - | [6] |

Synthetic Applications and Experimental Protocols

Tert-butyl (4-oxocyclohexyl)carbamate is a key intermediate in the synthesis of various complex molecules, including the anticoagulant drug Edoxaban.[7][8][9] The ketone functionality can be used for reductive amination or other nucleophilic additions, while the Boc-protected amine can be deprotected and further functionalized.

General Experimental Protocol: Reductive Amination

The following is a representative, general protocol for the reductive amination of tert-butyl (4-oxocyclohexyl)carbamate with a primary amine. This procedure is illustrative and may require optimization for specific substrates.

Materials:

-

Tert-butyl (4-oxocyclohexyl)carbamate

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

In a clean, dry round-bottom flask, dissolve tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq) in an appropriate solvent such as DCM or THF.

-

Add the primary amine (1.0-1.2 eq) to the solution. If the amine is a salt, it may be necessary to add a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

In a separate container, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the same solvent.

-

Slowly add the STAB solution/slurry to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

-

Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted aminocyclohexylcarbamate.

Logical Workflow for Synthesis

The following diagram illustrates a generalized synthetic workflow where tert-butyl (4-oxocyclohexyl)carbamate is used as a starting material for the synthesis of a more complex target molecule, a common practice in medicinal chemistry.

Safety and Handling

Tert-butyl (4-oxocyclohexyl)carbamate is classified as hazardous to the aquatic environment (Acute 1).[2] It is essential to avoid its release into the environment and to collect any spillage.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Tert-butyl (4-oxocyclohexyl)carbamate (CAS No. 179321-49-4) is a commercially accessible and versatile chemical intermediate with significant applications in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds and as a key building block in the synthesis of pharmaceuticals like Edoxaban. Its availability from multiple suppliers in various purities makes it a reliable choice for research and development projects. This guide provides a foundational understanding of its properties, availability, and synthetic utility to aid researchers in their work.

References

- 1. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. tert-butyl N-(4-oxocyclohexyl)carbamate, CasNo.179321-49-4 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 4. tert-butyl (4-oxocyclohexyl)carbamate - CAS:179321-49-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 179321-49-4|tert-Butyl (4-oxocyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 6. 179321-49-4 | tert-Butyl (4-oxocyclohexyl)carbamate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Tert-butyl methyl(4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) using Tert-butyl methyl(4-oxocyclohexyl)carbamate as a key building block for the linker component. The methodologies outlined are based on established synthetic routes for structurally related PROTACs, such as the clinical candidate Bavdegalutamide (ARV-110), and are adapted for the specified starting material.

Introduction

PROTACs are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of two ligands—one binding to a target protein of interest and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.

This compound provides a versatile scaffold for constructing linkers with a semi-rigid cyclohexyl core. This rigidity can be advantageous in optimizing the spatial orientation of the two ligands for effective ternary complex formation. The ketone functionality allows for various chemical modifications, such as reductive amination, to connect to either the target protein ligand or the E3 ligase ligand. The Boc-protected amine provides a stable handle that can be deprotected at a later synthetic stage for further functionalization.

This guide will focus on the synthesis of a hypothetical PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer, by recruiting the Cereblon (CRBN) E3 ligase. The protocols are designed to be adaptable for targeting other proteins of interest and utilizing different E3 ligase ligands.

PROTAC Synthesis Workflow

The overall synthetic strategy involves a multi-step process, beginning with the functionalization of the cyclohexyl linker, followed by sequential coupling to the E3 ligase ligand and the target protein ligand.

Caption: General workflow for the synthesis of a PROTAC using a functionalized cyclohexyl linker.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of an Androgen Receptor targeting PROTAC.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS). Purification of intermediates and the final product should be performed using flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 1: Synthesis of the Functionalized Linker

This protocol describes the reductive amination of this compound to introduce a moiety that will be coupled to the E3 ligase ligand. For this example, we will use a piperazine derivative.

Reaction Scheme:

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate, 1.1 eq).

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the functionalized linker.

Expected Yield: 70-85%

Protocol 2: Coupling to the E3 Ligase Ligand (Pomalidomide derivative)

This protocol details the coupling of the functionalized linker to a pomalidomide derivative, a common Cereblon E3 ligase ligand.

Reaction Scheme:

Procedure:

-

To a solution of the functionalized linker (1.0 eq) and a suitable pomalidomide derivative with a leaving group (e.g., a fluoro-pomalidomide derivative, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 16-24 hours.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to yield the linker-E3 ligase conjugate.

Expected Yield: 50-70%

Protocol 3: Boc Deprotection

This step removes the Boc protecting group to reveal a free amine for coupling to the target protein ligand.

Reaction Scheme:

Procedure:

-

Dissolve the linker-E3 ligase conjugate (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt is typically used in the next step without further purification.

Expected Yield: Quantitative

Protocol 4: Coupling to the Androgen Receptor Ligand

This final step involves the coupling of the deprotected intermediate with a suitable Androgen Receptor ligand. The structure of the AR ligand in the clinical candidate ARV-110 is N-(4-cyanophenyl)-3-chlorobenzamide attached to the cyclohexyl ring. A similar carboxylic acid-functionalized AR ligand can be used here.

Reaction Scheme:

Procedure:

-

To a solution of the deprotected intermediate (1.0 eq) and the carboxylic acid-functionalized AR ligand (1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

Expected Yield: 30-50%

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesized PROTAC. Actual results may vary.

Table 1: Synthesis Summary

| Step | Product | Starting Material | Yield (%) | Purity (LC-MS) |

| 1 | Functionalized Linker | This compound | 78 | >95% |

| 2 | Linker-E3 Ligand Conjugate | Functionalized Linker | 62 | >90% |

| 3 | Deprotected Intermediate | Linker-E3 Ligand Conjugate | ~100 | - |

| 4 | Final PROTAC | Deprotected Intermediate | 41 | >98% |

Table 2: Characterization of Final PROTAC

| Analysis | Result |

| Molecular Formula | CxHyNzOw |

| Molecular Weight | [Calculated MW] |

| ¹H NMR | Conforms to structure |

| LC-MS (m/z) | [M+H]⁺ = [Calculated mass] |

| Purity (HPLC) | >98% |

Androgen Receptor Signaling Pathway

The synthesized PROTAC is designed to target the Androgen Receptor (AR) for degradation. AR is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA to regulate the transcription of target genes involved in prostate cancer cell proliferation and survival.[1][2][3]

Caption: Androgen Receptor signaling pathway and the mechanism of PROTAC-mediated degradation.

By inducing the degradation of AR, the PROTAC effectively shuts down this pro-survival signaling cascade in prostate cancer cells.

Conclusion

The use of this compound provides a strategic entry point for the synthesis of PROTACs with a semi-rigid cyclohexyl linker. The detailed protocols and conceptual framework presented herein offer a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders. The adaptability of this synthetic route allows for the exploration of different target proteins and E3 ligases, contributing to the advancement of targeted protein degradation as a therapeutic strategy.

References

Application Notes and Protocols for the Reductive Amination of Tert-butyl methyl(4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing an efficient and versatile methodology for the formation of carbon-nitrogen bonds. This powerful reaction is widely employed in the synthesis of primary, secondary, and tertiary amines, which are ubiquitous structural motifs in a vast array of biologically active molecules and active pharmaceutical ingredients (APIs). The one-pot nature of this transformation, combining the formation of an imine or iminium ion intermediate with its subsequent in-situ reduction, offers significant advantages in terms of operational simplicity and atom economy.

This application note provides a detailed protocol for the reductive amination of tert-butyl methyl(4-oxocyclohexyl)carbamate. This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for this transformation due to its high functional group tolerance and efficacy in preventing over-alkylation.[1][2] The resulting N-substituted cyclohexylamine derivatives are valuable building blocks in medicinal chemistry and drug discovery programs.

Reaction Principle

The reductive amination of this compound with a primary amine, such as benzylamine, proceeds through a two-step sequence within a single reaction vessel. Initially, the ketone functionality of the carbamate reacts with the amine under neutral or mildly acidic conditions to form an iminium ion intermediate, with the concurrent elimination of water. The subsequent introduction of a selective reducing agent, in this case, sodium triacetoxyborohydride, facilitates the reduction of the iminium ion to furnish the desired secondary amine product. Sodium triacetoxyborohydride is the preferred reductant as it is less likely to reduce the starting ketone compared to other common borohydrides, thereby minimizing the formation of alcohol byproducts.[1][2][3]

Experimental Protocols

This section details a representative protocol for the reductive amination of this compound with benzylamine to yield tert-butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate.

Materials and Reagents

| Reagent/Material | Grade |

| This compound | ≥98% |

| Benzylamine | ≥99% |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥97% |

| Dichloromethane (DCM), anhydrous | ≥99.8% |

| Acetic Acid, glacial | ≥99.7% |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade |

| Brine (Saturated NaCl solution) | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade |

| Ethyl Acetate | HPLC Grade |

| Hexanes | HPLC Grade |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.1 eq) via syringe.

-

Imine Formation: Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion. The addition of a catalytic amount of acetic acid (0.1-0.2 eq) can accelerate this step.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-12 hours).

-

Workup:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate.

Data Presentation

The following table summarizes the key quantitative data for the reductive amination of this compound with benzylamine.

| Parameter | Value | Reference |

| Starting Materials | ||

| This compound | 1.0 eq | |

| Benzylamine | 1.1 eq | |

| Sodium Triacetoxyborohydride | 1.5 eq | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | [3] |

| Temperature | Room Temperature | |

| Reaction Time | 2-12 hours | |

| Product | ||

| Product Name | tert-Butyl (4-(benzylamino)cyclohexyl)(methyl)carbamate | |

| Yield | Typically high (specific yield not found in literature) | |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.20-7.40 (m, 5H, Ar-H), 3.80 (s, 2H, Ar-CH₂), 3.50-3.70 (m, 1H, N-CH), 2.70 (s, 3H, N-CH₃), 2.50-2.60 (m, 1H, CH-N), 1.80-2.00 (m, 4H, cyclohexyl-H), 1.45 (s, 9H, C(CH₃)₃), 1.10-1.30 (m, 4H, cyclohexyl-H) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 155.5, 140.0, 128.5, 128.2, 127.0, 79.5, 58.0, 53.0, 34.0, 31.0, 28.5 | |

| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₉H₃₁N₂O₂: 319.24. | |

| IR (ATR) ν (cm⁻¹) | 3350 (N-H), 2970, 2930, 2850 (C-H), 1680 (C=O, carbamate), 1495, 1450 (aromatic C=C) |

Visualizations

Reaction Pathway

Caption: Reaction pathway for the reductive amination.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols for the Boc Deprotection of Tert-butyl methyl(4-oxocyclohexyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and peptides. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its susceptibility to cleavage under acidic conditions. This application note provides detailed protocols and quantitative data for the deprotection of tert-butyl methyl(4-oxocyclohexyl)carbamate and its derivatives, yielding the corresponding secondary amine, a valuable intermediate in drug discovery.

The deprotection proceeds via an acid-catalyzed elimination mechanism. Protonation of the carbamate's carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene gas. The resulting unstable carbamic acid readily decarboxylates to afford the free amine.[1]

Reagents and General Considerations

Several acidic reagents can be employed for Boc deprotection, with the choice depending on the substrate's sensitivity to acid and the desired reaction rate. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl). Milder, alternative methods are also available for substrates bearing acid-labile functional groups.

Safety Precautions:

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

-

Hydrochloric acid (HCl) solutions are corrosive and can release HCl gas. Handle with care in a well-ventilated area.

-

Dichloromethane (DCM) is a suspected carcinogen. Use appropriate containment and PPE.

-

Ensure reactions involving the formation of gaseous byproducts (isobutene, CO2) are not performed in a closed system.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a robust and widely used method for Boc deprotection.[1]

Materials:

-

This compound derivative

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (0.1-0.5 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (5-20 eq) dropwise to the stirred solution. The volume of TFA can range from 20-50% of the total solvent volume.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

For isolation of the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the amine directly, which can be advantageous for purification and handling.[2]

Materials:

-

This compound derivative

-

4M HCl in 1,4-Dioxane

-

Anhydrous 1,4-Dioxane or Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in anhydrous 1,4-dioxane or methanol (0.1-0.5 M).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl) to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-4 hours. A precipitate of the hydrochloride salt may form.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with diethyl ether to afford the pure amine hydrochloride salt, which is then collected by filtration.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

For substrates sensitive to strong acids, this milder method can be effective.[3]

Materials:

-

This compound derivative

-

Oxalyl chloride

-

Anhydrous Methanol (MeOH)

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in anhydrous methanol (approximately 0.1 M).

-

Add oxalyl chloride (3.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be further purified by standard methods.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the Boc deprotection of various N-Boc protected amines, which can serve as a guide for the deprotection of this compound derivatives.

| Reagent System | Substrate Type | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 25% TFA in DCM | N-Boc protected amine | RT | 2 | 60 | [4] |

| TFA in DCM | N-Boc protected amine | RT | 18 | 87 | [4] |

| 4M HCl in Dioxane | N-Boc protected amine | RT | 2 | 91 | [2] |

| 4M HCl in Dioxane | N-Boc protected amine | RT | 16-80 | 100 | [2] |

| Oxalyl Chloride in MeOH | N-Boc aromatic amines | RT | 1-3 | >70 | [3] |

| Oxalyl Chloride in MeOH | N-Boc aliphatic/alicyclic amines | RT | 1-4 | Variable | [3][5] |

| p-TsOH·H₂O (neat, ball mill) | N-Boc protected amines | RT | 0.17 | >98 | [6][7] |

| Water | N-Boc protected amines | 100 | 0.2 | 90-97 | [8] |

Visualizations

Boc Deprotection Signaling Pathway

Caption: Acid-catalyzed Boc deprotection mechanism.

Experimental Workflow for Boc Deprotection

Caption: General experimental workflow for Boc deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Deprotection - HCl [commonorganicchemistry.com]

- 3. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. awuahlab.com [awuahlab.com]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: 1H NMR Analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the 1H NMR analysis of Tert-butyl methyl(4-oxocyclohexyl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of a publicly available experimental spectrum for the title compound, this note presents a predicted 1H NMR data set based on the analysis of the closely related analogue, Tert-butyl (4-oxocyclohexyl)carbamate. Detailed protocols for sample preparation, data acquisition, and processing are outlined to ensure reproducible and high-quality results.

Predicted 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are derived from the known spectral data of Tert-butyl (4-oxocyclohexyl)carbamate and take into account the electronic effects of the N-methyl group.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |

| H-4 (CH-N) | ~3.8 - 4.0 | Multiplet | - | 1 |

| H-2, H-6 (CH2, axial) | ~2.4 - 2.6 | Multiplet | - | 2 |

| H-2, H-6 (CH2, equatorial) | ~2.2 - 2.4 | Multiplet | - | 2 |

| H-3, H-5 (CH2, axial) | ~2.0 - 2.2 | Multiplet | - | 2 |

| H-3, H-5 (CH2, equatorial) | ~1.8 - 2.0 | Multiplet | - | 2 |

| N-CH3 | ~2.8 - 3.0 | Singlet | - | 3 |

| C(CH3)3 | ~1.45 | Singlet | - | 9 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the concentration of the sample.

Experimental Protocols

A standard protocol for the 1H NMR analysis of this compound is provided below.

I. Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for this type of compound. Other solvents such as Dimethyl sulfoxide-d6 (DMSO-d6) or Acetone-d6 can be used if solubility is an issue.

-

Sample Weighing : Accurately weigh 5-10 mg of this compound.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional) : If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) at 0 ppm). For most modern spectrometers, the residual solvent peak can be used as a secondary reference.

-

Transfer to NMR Tube : Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

-

Capping : Cap the NMR tube securely.

II. 1H NMR Data Acquisition

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters : Set up a standard 1D proton NMR experiment with the following typical parameters:

-

Pulse Program : A standard 90° pulse sequence (e.g., 'zg30' on Bruker instruments).